3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-amine
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Overview
Description
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3-position, a methyl group at the 2’-position, and an amine group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
On an industrial scale, the production of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine may involve optimized versions of the Suzuki–Miyaura coupling reaction. The process can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields . Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: This compound is similar in structure but lacks the amine group, which affects its reactivity and applications.
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde: This compound has an aldehyde group instead of an amine group, leading to different chemical properties and uses.
Uniqueness
The presence of the amine group in 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-amine makes it unique compared to its analogs
Properties
IUPAC Name |
2-methoxy-4-(2-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-13(15)14(9-11)16-2/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZLYBDBRYACBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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